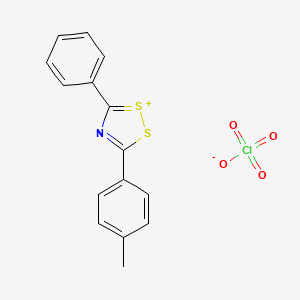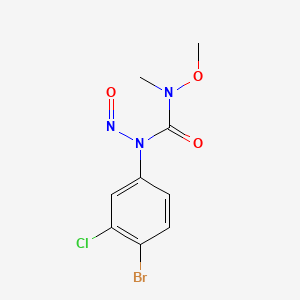
2,4-Dihydroxy-2,4-dimethylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxy-2,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H14O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and two methyl groups on the second and fourth carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-2,4-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of diacetone alcohol with hydrogen peroxide in the presence of a catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as sulfuric acid or other acidic media are often employed to facilitate the reaction. The process is designed to be efficient and scalable, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions
2,4-Dihydroxy-2,4-dimethylpentan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2,4-Dihydroxy-2,4-dimethylpentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dihydroxy-2,4-dimethylpentan-3-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-3-pentanone:
2,4-Dimethylpentan-3-one oxime: This derivative contains an oxime functional group instead of hydroxyl groups.
Uniqueness
2,4-Dihydroxy-2,4-dimethylpentan-3-one is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple fields.
特性
CAS番号 |
86096-09-5 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
2,4-dihydroxy-2,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O3/c1-6(2,9)5(8)7(3,4)10/h9-10H,1-4H3 |
InChIキー |
IFOWXFUNZNAQJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















